Selective Inhibition of Carbonic Anhydrase IV (CA IV) with Micromolar Potency
Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate (CAS 72292-62-7) exhibits a distinct inhibition profile against human carbonic anhydrase (hCA) isoforms. It demonstrates measurable, albeit moderate, inhibitory activity against membrane-associated hCA IV with a Ki of 795 nM [1]. This contrasts sharply with its lack of significant inhibition against the cytosolic off-target isoforms hCA I and II, and the tumor-associated isoforms hCA IX and XII, where Ki values exceed 50,000 nM (i.e., >50 µM) [2]. This isoform selectivity, even at a modest potency, provides a defined starting point for medicinal chemistry optimization campaigns aiming to enhance potency and refine selectivity toward specific CA isoforms of therapeutic interest.
| Evidence Dimension | Enzyme Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | Ki = 795 nM against hCA IV; Ki > 50,000 nM against hCA I, II, IX, XII |
| Comparator Or Baseline | Acetazolamide (AAZ, standard CA inhibitor): Ki = 25 nM against hCA IX and Ki = 5.7 nM against hCA XII [3]. |
| Quantified Difference | Approximately 32-fold less potent than AAZ against hCA IX, and 140-fold less potent against hCA XII, but the key differentiator is the unique isoform selectivity pattern (activity on IV vs. inactivity on IX/XII), which contrasts with AAZ's pan-CA inhibition. |
| Conditions | In vitro enzyme inhibition assay using recombinant human CA isoforms, preincubated for 15 minutes, measured by stopped-flow CO2 hydration method [1][2]. |
Why This Matters
This data provides a quantitative benchmark for the compound's inherent CA IV selectivity, which is a non-obvious and potentially valuable profile for targeting specific physiological processes (e.g., in the eye or kidney) without interfering with tumor-associated CA IX/XII.
- [1] BindingDB. Entry BDBM50378407 (CHEMBL4162288). Affinity Data for Carbonic Anhydrase 4. View Source
- [2] BindingDB. Entry BDBM50096140 (CHEMBL3593606). Affinity Data for Carbonic Anhydrases 1, 2, 9, 12. View Source
- [3] Ahmed RF, Mahmoud WR, Abdelgawad NM, Belal A, Alsantali RI, Said MF. Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors. Mol Divers. 2025;29(5):4705-4725. View Source
